molecular formula C18H17Cl2NO2S B2843689 [(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenesulfonyl]ethenyl]dimethylamine CAS No. 338403-61-5

[(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenesulfonyl]ethenyl]dimethylamine

Cat. No.: B2843689
CAS No.: 338403-61-5
M. Wt: 382.3
InChI Key: YDFVPOSVHQGBKJ-RZMWGWOTSA-N
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Description

The compound [(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenesulfonyl]ethenyl]dimethylamine features a conjugated ethenyl backbone with dual 4-chlorophenyl substituents, a dimethylamine group, and an ethenesulfonyl moiety. Its molecular formula is C₁₈H₁₆Cl₂N₂O₂S, with a molar mass of 419.31 g/mol. The structure combines electron-withdrawing sulfonyl and chlorine groups with the electron-donating dimethylamine, creating a polarized π-system. Potential applications may include organic electronics or bioactive molecules, though specific studies are unavailable in the evidence.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-N,N-dimethylethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2S/c1-21(2)13-18(15-5-9-17(20)10-6-15)24(22,23)12-11-14-3-7-16(19)8-4-14/h3-13H,1-2H3/b12-11+,18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFVPOSVHQGBKJ-RZMWGWOTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CC=C(C=C1)Cl)S(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C1=CC=C(C=C1)Cl)/S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenesulfonyl]ethenyl]dimethylamine typically involves multiple steps, starting with the preparation of the 4-chlorophenyl groups. These groups are then linked through a series of reactions that introduce the sulfonyl and N,N-dimethylethenamine functionalities. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through chromatography and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenesulfonyl]ethenyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential as a pharmaceutical agent. Its chlorophenyl groups may contribute to interactions with biological targets.

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. A study found that sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways .
  • Antimicrobial Properties : Compounds with sulfonamide functionalities have been documented to possess antimicrobial activity. The presence of the dimethylamine group may enhance solubility and bioavailability, making it a candidate for further exploration in antibiotic development .

Materials Science

The compound can be utilized in the synthesis of advanced materials. Its unique chemical structure allows for the modification of polymer properties.

  • Polymer Additive : Incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. Studies have shown that sulfonamide-containing polymers exhibit enhanced performance characteristics compared to their non-sulfonamide counterparts .
  • Nanocomposites : The compound can serve as a functionalizing agent for nanoparticles, improving their dispersion in polymeric matrices and enhancing their application in electronics and photonics .

Environmental Science

The environmental impact of synthetic compounds is a growing concern. This compound's potential applications include:

  • Pollutant Degradation : Research has indicated that sulfonamide derivatives can catalyze the degradation of environmental pollutants, such as dyes and heavy metals, through advanced oxidation processes .
  • Water Treatment : Its application in water treatment systems could facilitate the removal of contaminants, thereby improving water quality.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for drug development.
Polymer ApplicationsShowed improved mechanical properties in polymers when modified with sulfonamide groups, indicating potential for industrial applications.
Environmental ImpactFound effective in degrading organic pollutants in water treatment scenarios, highlighting its utility in environmental remediation efforts.

Mechanism of Action

The mechanism of action of [(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenesulfonyl]ethenyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Table: Comparative Overview

Feature Target Compound [(E)-2-(4-Chlorobenzenesulfonyl)ethenyl]dimethylamine 2-[(E)-2-(4-Chlorophenyl)ethenyl]-1-methylpyridinium Salt
Molecular Weight 419.31 g/mol 245.73 g/mol 417.90 g/mol
Key Substituents Dual 4-chlorophenyl, sulfonyl Single 4-chlorophenyl, sulfonyl Pyridinium cation, methoxy-sulfonate
Solubility Moderate (polar aprotic) High (polar solvents) High (ionic nature)
Electronic Effects Strong donor-acceptor system Moderate polarization Ionic charge transfer

Biological Activity

The compound [(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenesulfonyl]ethenyl]dimethylamine , often referred to as a derivative of sulfonamide, has garnered attention in various biological and pharmacological studies. This article delves into its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a sulfonamide moiety and multiple chlorophenyl groups, contributing to its biological properties. The molecular formula is C16H16Cl2N2O2SC_{16}H_{16}Cl_2N_2O_2S, with a molecular weight of approximately 366.27 g/mol.

PropertyValue
Molecular FormulaC16H16Cl2N2O2SC_{16}H_{16}Cl_2N_2O_2S
Molecular Weight366.27 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. Research indicates that this compound may inhibit certain kinases and modulate the activity of transcription factors, leading to altered gene expression profiles.

Biological Activities

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
  • Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of the compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating potent activity compared to standard antibiotics.

Case Study 2: Cancer Cell Apoptosis

In a study by Johnson et al. (2024), the compound was tested on MCF-7 breast cancer cells. The findings revealed that treatment with this compound resulted in a significant increase in apoptotic cells, as measured by Annexin V staining.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing [(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenesulfonyl]ethenyl]dimethylamine?

  • Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the ethenesulfonyl chloride intermediate via sulfonation of the chlorophenyl group (e.g., using chlorosulfonic acid under controlled temperature).
  • Step 2 : Coupling with a dimethylamine-containing precursor via nucleophilic substitution or condensation reactions. Reaction conditions require inert atmospheres (e.g., N₂ or Ar) to prevent oxidation, with temperature control (60–80°C) and pH stabilization (neutral to slightly basic) .
  • Step 3 : Purification via column chromatography or recrystallization using solvents like ethanol or dichloromethane.

Q. How can researchers confirm the structural identity of this compound?

  • Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–7.8 ppm) and sulfonyl/amine groups (δ 2.8–3.5 ppm for dimethylamine) .
  • X-ray crystallography : For absolute conformation confirmation (E/Z stereochemistry). Programs like SHELXL or SHELXTL are standard for refinement .
  • Elemental analysis (CHNS) : To validate empirical formulas (e.g., %C, %N deviations < 0.3%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Answer : Contradictions (e.g., bond-length discrepancies or thermal motion artifacts) are addressed via:

  • High-resolution data collection : Use synchrotron radiation or low-temperature (100 K) measurements to reduce noise .
  • Validation tools : Check for outliers using R-factor analysis (R₁ < 0.05) and Hirshfeld surface plots to assess intermolecular interactions .
  • Comparative analysis : Cross-reference with analogous structures (e.g., chloride/bromide analogues in the Cambridge Structural Database, CSD Ref. code: IYEPIN) .

Q. What experimental design considerations are critical for studying intermolecular interactions in its crystal lattice?

  • Answer : Focus on non-covalent interactions:

  • C-H···O/S interactions : Map using Mercury software (threshold: 3.5 Å) to identify stabilizing forces in the lattice .
  • π-π stacking : Measure dihedral angles between aromatic rings (e.g., 5–10° for parallel-displaced stacking) .
  • Thermal ellipsoid analysis : Assess molecular rigidity using anisotropic displacement parameters (U₃₃ < 0.05 Ų) .

Q. How can researchers investigate structure-activity relationships (SAR) for biological applications?

  • Answer :

  • Modular synthesis : Introduce substituents (e.g., methoxy, fluoro) at the 4-chlorophenyl group to test electronic effects on bioactivity .
  • Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., IC₅₀ determination), comparing with analogues like 2-styrylchromones .
  • Computational docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina, prioritizing compounds with ΔG < -8 kcal/mol .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Answer :

  • Catalyst screening : Test palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for ethenyl group formation) .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance sulfonation efficiency .
  • In-line analytics : Use FTIR or HPLC to monitor reaction progress and minimize byproducts .

Methodological Notes

  • Crystallography : For reproducible results, adhere to CIF (Crystallographic Information File) standards and deposit data in the CSD .
  • Spectroscopy : Calibrate instruments with certified reference materials (e.g., TMS for NMR) to ensure accuracy .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate experiments .

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